Ethyl trimethylacetate
Description
Historical Context of Trimethylacetate Esters in Chemical Synthesis
The history of trimethylacetate esters in chemical synthesis is intrinsically linked to the properties of their parent acid, pivalic acid. Pivalic acid itself is produced commercially via the Koch reaction, using isobutene, carbon monoxide, and water. wikipedia.org Early in the study of organic reactions, chemists recognized that the bulky nature of the trimethylacetyl group (or pivaloyl group) conferred unique stability. adelaide.edu.au This led to the application of the pivaloyl (Piv) group as a robust protecting group for alcohols in multi-step organic synthesis. hmdb.cawikipedia.orgnumberanalytics.com The pivaloyl group's resistance to cleavage under many standard conditions allowed for selective reactions at other parts of a complex molecule.
However, this same stability presented a significant challenge: the difficulty of removing the pivaloyl group once its protective function was no longer needed. nih.govsciforum.net This "problematic removal" spurred further research into deprotection methods and the development of modified pivaloyl groups. nih.govuniversiteitleiden.nl For instance, the cyanopivaloyl (PivCN) group was developed as an alternative that retains the favorable stability and steric characteristics of the parent pivaloyl ester but can be cleaved under milder, more specific conditions. nih.govacs.org This evolution highlights a central theme in synthetic chemistry: the continuous refinement of tools and strategies to achieve greater control and efficiency in the construction of complex molecules.
Significance of Ethyl Trimethylacetate in Contemporary Chemical Research
In modern chemical research, this compound serves as more than just a synthetic intermediate; it is a valuable tool and model compound for investigating a range of chemical phenomena. Its significance is evident in several specialized fields.
One of the most prominent areas of research is in materials science, specifically in the field of plasma polymerization. rsc.org Scientists use this compound as a precursor vapor to deposit thin polymer films onto various substrates. rsc.orglancs.ac.uk The bulky ester group is a desirable functional group to retain in the final polymer coating, and studies have shown that this compound is more effective at retaining this functionality compared to less sterically hindered esters like ethyl isobutyrate under certain plasma conditions. rsc.org The resulting functionalized surfaces have potential applications in fabricating materials with specific physical, chemical, or biological properties, such as coatings for biomedical devices. adelaide.edu.aursc.org
Furthermore, this compound is frequently used as a model compound to study the influence of steric hindrance on reaction mechanisms and kinetics. Its thermal stability and decomposition pathways have been compared to other esters to elucidate the principles of pyrolysis. It is also employed in enzyme kinetic studies, where its structure can be used to probe the active sites of enzymes like esterases. mit.edu The steric bulk of the trimethylacetate moiety can influence how the substrate binds and reacts, providing insights into the enzyme's mechanism. mit.edu
Scope and Objectives of Research on this compound
Current research on this compound is driven by several well-defined objectives aimed at both fundamental understanding and practical application.
A primary research goal is the rational design and optimization of functional materials. adelaide.edu.ausheffield.ac.uk In the context of plasma polymerization, researchers aim to precisely control the deposition process by manipulating parameters like pressure and power to maximize the retention of the ester functional groups in the resulting polymer films. lancs.ac.uk The objective is to tailor the surface chemistry of materials for advanced applications, including creating biocompatible surfaces or reactive interfaces. adelaide.edu.aursc.org
Another key objective is to deepen the fundamental understanding of chemical reactivity and dynamics. By studying this compound in various chemical environments—from plasma phases to enzyme active sites—researchers seek to build more comprehensive models of chemical processes. mit.edursc.org This includes investigating the roles of different reactive species in plasma chemistry and understanding how steric factors govern reaction outcomes. rsc.org
Finally, research involving this compound and its derivatives contributes to the development of new synthetic methodologies. The challenges associated with the pivaloyl protecting group, for example, have led to the objective of designing new protecting groups with improved cleavage characteristics, such as the cyanopivaloyl ester, for use in complex syntheses like automated solid-phase oligosaccharide synthesis. nih.govuniversiteitleiden.nlacs.org
Table 2: Selected Research Applications of this compound
| Research Area | Application and Findings | References |
|---|---|---|
| Plasma Polymerization | Used as a precursor to deposit thin films. Studies focus on optimizing plasma conditions (pressure, power) to retain the ester functional group on the surface, creating functionalized materials. | rsc.orglancs.ac.uk |
| Steric Effect Studies | Serves as a model compound to investigate how its significant steric hindrance affects reaction rates and mechanisms, particularly in hydrolysis and pyrolysis reactions. | union.edu |
| Enzyme Kinetics | Employed as a substrate or substrate analog to probe the active sites of enzymes, particularly esterases. Its bulky structure helps in mapping enzyme-substrate interactions. | mit.edu |
| Precursor for Functional Materials | Investigated for creating surfaces with specific chemical properties for biomedical applications, leveraging the high retention of its ester group during plasma polymerization. | adelaide.edu.aursc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-dimethylpropanoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEIMYAXCOIQCJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)C(C)(C)C | |
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Molecular Formula |
C7H14O2 | |
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DSSTOX Substance ID |
DTXSID4049294 | |
| Record name | Ethylpivalate | |
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Molecular Weight |
130.18 g/mol | |
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CAS No. |
3938-95-2 | |
| Record name | Ethyl pivalate | |
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| Record name | Ethyl pivalate | |
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| Record name | Ethyl pivalate | |
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| Record name | Propanoic acid, 2,2-dimethyl-, ethyl ester | |
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| Record name | ETHYL PIVALATE | |
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Synthetic Methodologies and Reaction Pathways of Ethyl Trimethylacetate
Established Synthetic Routes for Ethyl Trimethylacetate
The primary and most well-established method for synthesizing this compound, also known as ethyl pivalate (B1233124), is through the esterification of its parent carboxylic acid, trimethylacetic acid (pivalic acid), with ethanol (B145695). smolecule.com This transformation is a cornerstone of organic synthesis, though the steric bulk of the trimethylacetyl group presents unique challenges and considerations.
Esterification of Trimethylacetic Acid with Ethanol
The direct reaction between trimethylacetic acid and ethanol to form this compound and water is a reversible process. libretexts.org The presence of a catalyst is crucial to achieve a reasonable reaction rate and yield. smolecule.com
(CH₃)₃CCOOH + CH₃CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₃ + H₂O
Figure 1: General equation for the esterification of trimethylacetic acid with ethanol.
The most common approach to synthesizing this compound is through acid-catalyzed esterification, often referred to as Fischer-Speier esterification. rsc.org This method involves heating a mixture of trimethylacetic acid and ethanol in the presence of a strong acid catalyst. smolecule.com
Commonly used acid catalysts include:
Sulfuric acid (H₂SO₄) prepchem.com
Hydrochloric acid (HCl) rsc.org
The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net The reaction is driven to completion by using an excess of one of the reactants, typically the alcohol, or by removing the water as it is formed. commonorganicchemistry.com
One documented procedure involves refluxing a mixture of neopentanoic acid (trimethylacetic acid) and absolute ethanol with concentrated sulfuric acid for three hours. prepchem.com After reflux, the mixture is worked up by extraction with a sodium carbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. prepchem.com The resulting organic layer, containing the this compound, is then dried and purified by distillation. prepchem.com A fraction collected between 108-111°C yields the pure ester. prepchem.com
The steric hindrance of the trimethylacetyl group in trimethylacetic acid makes it react more slowly than less hindered acids like acetic acid in esterification reactions. rsc.org
On an industrial scale, the production of this compound generally follows the principles of acid-catalyzed esterification. The process is often carried out in large-scale reactors, and strategies to drive the equilibrium towards the product are critical for economic viability. This can include continuous removal of water through azeotropic distillation or other separation techniques. The choice of catalyst and reaction conditions are optimized to maximize yield and throughput while minimizing costs and waste generation. While specific industrial processes are often proprietary, the fundamental chemistry remains the same as laboratory-scale synthesis.
Acid-Catalyzed Esterification
Alternative Synthetic Approaches for Analogous Esters
While direct esterification is the most common route to this compound, other methods exist for the synthesis of esters, particularly for those that are sterically hindered or possess sensitive functional groups. organic-chemistry.orgtandfonline.comrsc.org These alternative approaches can sometimes offer advantages in terms of milder reaction conditions or higher yields for challenging substrates.
One such method involves the reaction of Grignard reagents with chloroformates. organic-chemistry.org This approach provides a versatile route to esters, including those with significant steric bulk, by forming a new carbon-carbon bond. organic-chemistry.org Another strategy for synthesizing hindered esters is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method is known for its mild reaction conditions. rsc.org However, for highly hindered acids like pivalic acid, yields can be moderate. rsc.org
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another potential route. smolecule.com In the context of this compound, this could involve reacting a different pivalate ester with ethanol in the presence of an acid or base catalyst. google.com
The following table summarizes some alternative methods for ester synthesis:
| Method | Reagents | Key Features | Applicability to Hindered Esters |
| Grignard Reaction | Grignard Reagent, Chloroformate | Forms a new C-C bond, versatile. organic-chemistry.org | Effective for sterically hindered substrates. organic-chemistry.org |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Mild conditions, good for sensitive substrates. rsc.org | Can result in moderate yields for highly hindered acids. rsc.org |
| Transesterification | Ester, Alcohol, Acid/Base Catalyst | Equilibrium process, driven by excess alcohol or removal of the leaving alcohol. smolecule.comgoogle.com | Applicable, but equilibrium must be shifted. google.com |
Table 1: Alternative Synthetic Approaches for Esters.
Mechanistic Investigations of this compound Reactions
The chemical behavior of this compound is largely dictated by its ester functional group and the significant steric hindrance imparted by the trimethylacetyl (pivaloyl) group.
Hydrolysis Mechanisms of the Ester Functional Group
Hydrolysis, the cleavage of the ester bond by reaction with water, is a fundamental reaction of this compound. This process can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis:
In the presence of an acid catalyst, the hydrolysis of this compound is the reverse of the Fischer-Speier esterification. libretexts.org The reaction is an equilibrium process and requires a large excess of water to proceed to completion. libretexts.orgcommonorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by a water molecule. Proton transfer and elimination of an ethanol molecule yield trimethylacetic acid. libretexts.org
(CH₃)₃CCOOCH₂CH₃ + H₂O ⇌ (CH₃)₃CCOOH + CH₃CH₂OH Figure 2: Equation for the acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification):
When a base, such as sodium hydroxide (B78521) or potassium hydroxide, is used, the hydrolysis is an irreversible process called saponification. libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed trimethylacetic acid, resulting in the formation of an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium trimethylacetate). libretexts.orgsci-hub.se This reaction goes to completion because the final deprotonation step is essentially irreversible. libretexts.org
(CH₃)₃CCOOCH₂CH₃ + OH⁻ → (CH₃)₃CCOO⁻ + CH₃CH₂OH Figure 3: Equation for the base-catalyzed hydrolysis of this compound.
The steric hindrance of the trimethylacetyl group can influence the rate of hydrolysis, generally making it slower compared to less hindered esters.
The following table outlines the key differences between acid- and base-catalyzed hydrolysis of this compound:
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) acts as a catalyst. libretexts.org | Base (e.g., NaOH, KOH) acts as a reagent. libretexts.org |
| Reversibility | Reversible equilibrium process. libretexts.orgcommonorganicchemistry.com | Irreversible reaction that goes to completion. libretexts.org |
| Products | Trimethylacetic acid and ethanol. libretexts.org | Salt of trimethylacetic acid and ethanol. libretexts.org |
| Mechanism | Protonation of carbonyl, nucleophilic attack by water. libretexts.org | Nucleophilic attack by hydroxide ion, formation of a tetrahedral intermediate. sci-hub.se |
Table 2: Comparison of Hydrolysis Mechanisms for this compound.
Nucleophilic Attack by Water or Hydroxide Ions
In the presence of water or hydroxide ions, the ester bond of this compound is susceptible to nucleophilic attack. This process leads to the formation of trimethylacetic acid and ethanol. The reaction mechanism involves the addition of a nucleophile to the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to release the ethoxide leaving group.
Kinetic Studies of Hydrolysis
Kinetic studies of the hydrolysis of esters provide insights into the reaction mechanisms and the factors influencing the reaction rate. For instance, the acid-catalyzed hydrolysis of esters like ethyl acetate (B1210297) is a pseudo-first-order reaction, where the rate is proportional to the concentration of the ester. youtube.com The rate constant can be determined by monitoring the change in concentration of the reactants or products over time. youtube.com Similar principles can be applied to study the hydrolysis of this compound, although the steric hindrance from the tert-butyl group is expected to decrease the reaction rate compared to less bulky esters. Lipase-catalyzed hydrolysis of pivaloate esters has been studied, and the enantioselectivity of the reaction is influenced by the structure of the acyl group. academie-sciences.fr
Condensation Reactions
Condensation reactions involving this compound are a key aspect of its chemistry, allowing for the formation of new carbon-carbon bonds. These reactions often utilize the reactivity of the α-carbon or the carbonyl group.
Formation of β-Trimethylsilyloxy Esters with Carbonyl Compounds
This compound can undergo condensation reactions with carbonyl compounds, such as acetophenone, to produce β-trimethylsilyloxy esters. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This type of reaction is a variation of the aldol (B89426) condensation, where an enolate or a related nucleophile adds to a carbonyl group.
Catalysis by Phosphazene Bases
The condensation of this compound with carbonyl compounds can be effectively catalyzed by strong, non-nucleophilic bases like phosphazene bases. chemicalbook.comsigmaaldrich.comsigmaaldrich.com For example, the t-Bu-P4 phosphazene base has been shown to be an excellent catalyst for the condensation of trimethylsilylacetate with carbonyl compounds. nih.govrsc.org These strong bases are capable of deprotonating the α-carbon of the ester, generating the necessary nucleophile for the condensation reaction. nih.gov
Role of Ester Functional Group in Condensation
The ester functional group in this compound plays a crucial role in condensation reactions. The carbonyl group activates the α-hydrogens, making them acidic enough to be removed by a strong base. However, the bulky tert-butyl group can hinder enolization, influencing the reaction pathway. This steric hindrance can favor certain reaction pathways, such as acyloin formation, over others that might be preferred by less hindered esters like ethyl acetate. The Claisen condensation, a fundamental reaction for esters, involves the formation of a β-keto ester from two molecules of an ester. libretexts.org The mechanism proceeds through the nucleophilic attack of an ester enolate on the carbonyl group of another ester molecule. libretexts.org
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. smolecule.com This reaction is typically catalyzed by an acid or a base. This compound can be synthesized via transesterification by reacting another ester with ethanol. smolecule.com Conversely, this compound can serve as an acetyl donor in transesterification reactions. nih.gov The process is an equilibrium reaction, and the choice of catalyst and reaction conditions can influence the yield of the desired product. nih.gove3s-conferences.org For instance, in a study on the acetylation of alcohols, this compound was used as an acetyl donor, and the yield was affected by steric hindrance. nih.gov
Mechanism with Alkali Metal Ions
The synthesis of esters can be achieved through various methods, one of which involves the reaction of an alkali metal carboxylate with a primary halide. This reaction proceeds via an SN2 mechanism. uou.ac.in In the context of this compound, this would involve the reaction of an alkali metal salt of trimethylacetic acid (pivalic acid) with an ethyl halide.
The interaction between alkali metal cations and carboxylate anions can influence the reactivity of the carboxylate as a nucleophile. The coordination of epoxides to an alkali metal carboxylate (AMC), for instance, can weaken the bond between the metal cation and the carboxylate anion. researchgate.net This weakening enhances the nucleophilicity of the carboxylate, making it more prone to attack electrophiles. researchgate.net While this specific example involves epoxides, the principle of the alkali metal cation's influence on the carboxylate's reactivity is a key aspect.
The formation of radical anions can occur when alkali metals react with certain aromatic hydrocarbons or α-olefins. uni-bayreuth.de These radical anions can then act as initiators in polymerization reactions. uni-bayreuth.de In the context of ester synthesis, the direct reaction of an alkali metal with the starting materials for this compound is less common than the salt formation and subsequent SN2 reaction pathway.
Role as an Acetyl Donor in Acetylation Reactions
This compound can function as an acetyl donor in acetylation reactions, although its utility is influenced by steric hindrance. nih.gov Acetylation is a fundamental reaction in organic synthesis for protecting hydroxyl groups and is prevalent in the formation of synthetic intermediates and biologically active molecules. nih.govmdpi.com
Application in Alcohol Acetylation
This compound has been explored as an acetyl donor for the acetylation of alcohols. In a study comparing various esters as acetylating agents for 2-naphthalene-methanol in the presence of potassium hydroxide, this compound provided the corresponding acetate in a 57% yield. nih.govrsc.org This was lower than the yields obtained with less sterically hindered esters like ethyl acetate (99%) and ethyl propionate (B1217596) (86%), highlighting the significant impact of the bulky trimethylacetyl group on the reaction's efficiency. nih.gov The reaction is believed to proceed via transesterification. jst.go.jp
The general protocol for such acetylations can be mild and efficient, sometimes proceeding at room temperature in a short time. nih.gov For instance, the acetylation of benzyl (B1604629) alcohol with ethyl acetate using KOH as a mediator can achieve a 99% yield in just 10 minutes. nih.gov
Green Chemistry Aspects of Acetyl Donors
The principles of green chemistry encourage the use of environmentally benign reagents and solvents. rsc.org Ethyl acetate is often highlighted as a greener acetyl source compared to traditional reagents like acetic anhydride (B1165640) and acetyl chloride, which are sensitive to moisture and produce corrosive byproducts. nih.gov Using esters like ethyl acetate as both the acetyl source and solvent minimizes waste, with ethanol being the ideal byproduct. nih.gov
The environmental impact of a chemical process can be assessed using metrics like the E-factor, which quantifies the amount of waste produced relative to the desired product. rsc.orgrsc.org Processes with lower E-factors are considered greener. rsc.org The use of simple carboxylic acids as acyl donors in enzymatic esterifications is often considered a green approach due to high atom economy and the generation of water as the only byproduct. rsc.org However, the choice of acetyl donor involves a trade-off between reactivity, cost, and environmental impact. While highly reactive donors might be efficient, they can also be more hazardous. rsc.org The search for effective and green acetyl donors is an ongoing area of research, with various compounds and catalytic systems being explored to improve the sustainability of acetylation reactions. mdpi.comthieme-connect.commdpi.com
Pyrolysis and Thermal Decomposition
The study of the pyrolysis and thermal decomposition of esters provides valuable insights into their stability and reaction mechanisms at high temperatures.
Transition State Analysis in Ester Pyrolysis
The gas-phase pyrolysis of esters like this compound typically proceeds through a syn-elimination reaction, yielding a carboxylic acid and an alkene via a cyclic six-membered transition state. publish.csiro.auorganic-chemistry.org The nature of this transition state, specifically its degree of polarization, is a key area of study. rsc.org
The reactivity of esters in pyrolysis is influenced by the substituents on both the acyl and alkyl portions of the molecule. rsc.org For a series of esters (acetates, phenylacetates, benzoates, etc.), the rate of pyrolysis increases with the polarity of the transition state. rsc.org Steric factors also play a crucial role. For example, a marked increase in reactivity is observed with increased steric bulk on the β-carbon of the alkyl group, a phenomenon known as steric acceleration. rsc.org This is demonstrated by the reactivity trend: ethyl acetate < 3-methylbutyl acetate < 3,3-dimethylbutyl acetate. rsc.org The pyrolysis of this compound results in the formation of trimethylacetic acid and ethylene (B1197577). mdpi.com
Gas-Phase Kinetics of Thermal Decomposition
The gas-phase decomposition of this compound has been studied to understand the influence of the acyl group on the reaction rate. publish.csiro.au In a study comparing its decomposition to that of ethyl acetate, it was found that the rates were very similar. publish.csiro.auresearchgate.net The decomposition of this compound follows first-order kinetics. publish.csiro.au
Experimental studies on the thermal decomposition of similar esters, like ethyl acetate, have been conducted in fast pyrolysis setups to determine kinetic parameters. researchgate.net These experiments, often coupled with theoretical calculations, help to elucidate the reaction mechanism and determine the activation energy. researchgate.netchemrxiv.org The activation energies for the thermal decomposition of esters are typically in the range of 193 to 213 kJ/mol. mdpi.comresearchgate.net
Below is a data table summarizing the kinetic parameters for the gas-phase decomposition of this compound from a study conducted in a static system. publish.csiro.au
| Temperature (°C) | Initial Pressure (mm) | 10⁵ k₁ (s⁻¹) |
| 440.5 | 185.2 | 1.8 |
| 440.5 | 100.8 | 1.8 |
| 427.0 | 148.6 | 0.81 |
| 427.0 | 60.0 | 0.77 |
| 416.5 | 158.4 | 0.45 |
| 416.5 | 69.8 | 0.44 |
| 408.0 | 162.4 | 0.24 |
| 408.0 | 79.4 | 0.25 |
| 394.5 | 141.0 | 0.11 |
| 384.0 | 165.0 | 0.063 |
| 384.0 | 80.0 | 0.060 |
Radical-Mediated Reactions
The study of radical-mediated reactions of this compound, also known as ethyl pivalate, provides insight into its stability and degradation pathways under certain conditions, such as in atmospheric chemistry or specific synthetic applications. These reactions are initiated by the formation of highly reactive radical species, which can then interact with the ester.
Reactive species such as chlorine (Cl•) and hydroxyl (OH•) radicals are known to initiate the degradation of volatile organic compounds in the atmosphere. These radicals can abstract a hydrogen atom from the this compound molecule, leading to the formation of a carbon-centered radical. The site of hydrogen abstraction is influenced by the bond dissociation energies of the various C-H bonds within the molecule.
In this compound, ((CH₃)₃CCOOCH₂CH₃), there are two primary sites for hydrogen abstraction: the ethyl group (-OCH₂CH₃) and the tert-butyl group (-(CH₃)₃). Due to the presence of the electron-withdrawing carbonyl group, the hydrogen atoms on the α-carbon of the ethoxy group (-OCH₂-) are generally more susceptible to abstraction than those on the β-carbon (-CH₃) or the tert-butyl group.
While direct experimental kinetic data for this compound is not extensively available, studies on its close structural analog, methyl pivalate ((CH₃)₃CCOOCH₃), offer valuable insights into the reactivity of the pivalate structure towards radical attack. Theoretical studies on the atmospheric degradation of methyl pivalate by OH and Cl radicals have been conducted to determine reaction rates. In these studies, the primary reaction is hydrogen abstraction from the methyl groups of the pivaloyl moiety and the methoxy (B1213986) group.
For methyl pivalate, the reaction with OH radicals is a significant atmospheric degradation pathway. The rate constants for hydrogen abstraction by OH and Cl radicals from methyl pivalate have been computed and are in agreement with experimental data. These calculations indicate that hydrogen abstraction can occur from both the tert-butyl and the methoxy groups.
Table 1: Calculated Rate Constants for Hydrogen Abstraction from Methyl Pivalate by OH and Cl Radicals
| Reactant | Radical | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| Methyl Pivalate | OH | 298 | 4.54 x 10⁻¹³ |
| Methyl Pivalate | Cl | 298 | 1.21 x 10⁻¹² |
Note: The data presented is for methyl pivalate, a structural analog of this compound. The rate constants for this compound are expected to be of a similar order of magnitude, with additional abstraction possibilities from the ethyl group.
The abstraction of a hydrogen atom by a radical (X•) can be represented by the following general reactions:
Abstraction from the ethyl group: (CH₃)₃CCOOCH₂CH₃ + X• → (CH₃)₃CCOOCH•CH₃ + HX (CH₃)₃CCOOCH₂CH₃ + X• → (CH₃)₃CCOOCH₂CH₂• + HX
Abstraction from the tert-butyl group: (CH₃)₃CCOOCH₂CH₃ + X• → •CH₂(CH₃)₂CCOOCH₂CH₃ + HX
The resulting carbon-centered radicals are highly reactive intermediates that undergo further reactions.
Following the initial hydrogen abstraction, the carbon-centered radical rapidly reacts with molecular oxygen (O₂), which is abundant in the atmosphere, to form a peroxy radical (ROO•).
(CH₃)₃CCOOCH•CH₃ + O₂ → (CH₃)₃CCOOCH(OO•)CH₃
This peroxy radical can then react further, for instance with nitric oxide (NO), to form an alkoxy radical (RO•).
(CH₃)₃CCOOCH(OO•)CH₃ + NO → (CH₃)₃CCOOCH(O•)CH₃ + NO₂
The formed alkoxy radical is a key intermediate that can undergo several competing reactions, determining the final products of the degradation pathway. The primary fates of the alkoxy radical derived from this compound include:
Decomposition (β-scission): The alkoxy radical can undergo unimolecular decomposition. For the alkoxy radical formed on the ethoxy group, this can lead to the cleavage of the C-C bond, producing pivalic acid and an acetyl radical, or cleavage of the C-O bond. A significant pathway for esters is the α-ester rearrangement, which for the (CH₃)₃CCOOCH(O•)CH₃ radical would lead to the formation of pivalic acid and an acetyl radical.
Reaction with O₂: The alkoxy radical can react with molecular oxygen, leading to the formation of a carbonyl compound and a hydroperoxy radical (HO₂•). In the case of the radical on the ethoxy group, this would lead to the formation of ethyl pyruvate (B1213749) and a hydroperoxy radical.
Studies on analogous esters like ethyl acetate and ethyl propionate have shown that the α-ester rearrangement is a dominant pathway for alkoxy radicals formed on the alkoxy group. dntb.gov.ua This rearrangement proceeds via a five-membered ring transition state to yield an acid and an acyl radical. dntb.gov.ua For the alkoxy radical derived from this compound, (CH₃)₃CCOOCH(O•)CH₃, this would primarily yield pivalic acid and the acetyl radical (CH₃CO•).
Table 2: Plausible Products from the Subsequent Reactions of Alkoxy Radicals Derived from this compound
| Precursor Radical | Subsequent Reaction Pathway | Plausible Products |
| (CH₃)₃CCOOCH(O•)CH₃ | α-Ester Rearrangement | Pivalic acid, Acetyl radical |
| (CH₃)₃CCOOCH(O•)CH₃ | Reaction with O₂ | Ethyl pyruvate, Hydroperoxy radical |
| •CH₂(CH₃)₂CCOOCH₂CH₃ | Reaction with O₂ and NO | (2-formyl-2-methylpropyl) pivalate |
Advanced Characterization Techniques for Ethyl Trimethylacetate and Its Derivatives
Spectroscopic Analysis for Structural Elucidation and Purity Assessment of Ethyl Trimethylacetate
Advanced spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its molecular structure, purity, and the subtle energetic landscapes of its constituent bonds. These methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offer a comprehensive analytical toolkit for researchers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for the identification and structural elucidation of this compound.
Negative Chemical Ionization (NCI) is a soft ionization technique that often results in less fragmentation and provides information about the molecular weight. Studies on this compound using NCI with fluoride (B91410) (F⁻) and amide (NH₂⁻) reactant ions have been conducted. researchgate.netchemicalbook.com In these NCI modes, the formation of specific anions is observed. For instance, with F⁻ as the reactant ion, fluoroenolate ions (CH₂COF⁻) are formed. researchgate.net When NH₂⁻ is used, carboxamide anions are detected. researchgate.netresearchgate.net These reactions typically proceed through an addition-elimination mechanism via a tetrahedral intermediate. researchgate.net The resulting spectra show carboxylate ions and, in the case of F⁻, fluoroenolate ions with significant intensity. researchgate.net
The analysis of fragment ions and protonated molecular ions provides valuable structural information. In plasma polymerization studies of this compound, the protonated molecular ion ([ETMA+H]⁺) is a key species, and its abundance can be controlled by adjusting plasma conditions like RF power and pressure. rsc.org Lower power and higher pressure favor the formation of protonated molecular ions, reducing fragmentation. rsc.org
Under different conditions, such as those in plasma phase mass spectrometry at low pressure, fragmentation of the this compound precursor is observed, although to a lesser degree than some other esters. rsc.org The most intense peak often corresponds to the protonated precursor. rsc.org A significant fragment ion is observed at m/z 103, which corresponds to the protonated molecule after the loss of an ethyl group. rsc.org Other notable fragment ions include those at m/z 57, which is typically the base peak and corresponds to the tert-butyl cation ((CH₃)₃C⁺), and at m/z 85. chemicalbook.com The molecular ion peak is observed at m/z 130. chemicalbook.com
Table 1: Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 131 | [M+H]⁺ (Protonated Molecular Ion) |
| 103 | [(CH₃)₃CCOOH+H]⁺ |
| 85 | [(CH₃)₃CCO]⁺ |
| 57 | [(CH₃)₃C]⁺ |
This table is based on data from plasma phase mass spectrometry and general mass spectral data for ethyl pivalate (B1233124). rsc.orgchemicalbook.com
Negative Chemical Ionization (NCI) Modes (F-, NH2-)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying functional groups present in a molecule. ubbcluj.roslideshare.net
The IR spectrum of this compound exhibits characteristic C-H vibrational modes. The fundamental C-H stretching vibrations (Δυ = 1) are observed in the region of 3400 cm⁻¹ to 2600 cm⁻¹. mdpi.com Overtones, which are transitions to higher vibrational energy levels (Δυ = 2, 3, ...), occur at approximately multiples of the fundamental frequency, though typically at slightly lower energies due to anharmonicity. libretexts.org The first C-H vibrational overtone (Δυ = 2) for this compound appears in the 6300 cm⁻¹ to 5300 cm⁻¹ range. mdpi.com Higher overtones, such as the fifth overtone (Δυ = 6), have also been recorded in the near-infrared region, specifically between 16,400 cm⁻¹ and 15,200 cm⁻¹. mdpi.com The detection of these weak overtone bands often requires sensitive techniques like Cavity Ring-Down (CRD) spectroscopy. mdpi.com
Table 2: Observed Vibrational C-H Bands for this compound
| Vibrational Transition | Spectral Range (cm⁻¹) |
| Fundamental (Δυ = 1) | 3400 - 2600 |
| First Overtone (Δυ = 2) | 6300 - 5300 |
| Fifth Overtone (Δυ = 6) | 16,400 - 15,200 |
This data is derived from Fourier transform and Cavity Ring-Down (CRD) spectroscopic measurements. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are used for structural confirmation. guidechem.comguidechem.com The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). guidechem.com
In the ¹H NMR spectrum of this compound, the protons of the ethyl group and the trimethylacetyl group give rise to distinct signals. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, while the ethyl group protons show a characteristic quartet and triplet pattern due to spin-spin coupling.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a separate signal, and the chemical shifts of these signals are indicative of their chemical environment (e.g., part of a carbonyl group, a quaternary carbon, a methylene (B1212753) group, or a methyl group).
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.
Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. sigmaaldrich.com It is commonly used for purity assessment and quantification. thermofisher.com In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase.
A typical GC or GC-Mass Spectrometry (GC-MS) method for this compound would involve: google.com
Column: A capillary column, often with a non-polar stationary phase like HP-1 (polydimethylsiloxane), is suitable. google.com
Injection: A split sampling mode is often used to handle the concentrated nature of pure or nearly pure samples. google.com
Carrier Gas: Helium or hydrogen is typically used as the carrier gas. google.com
Temperature Program: A programmed temperature ramp is effective. For example, an initial temperature of 40°C held for several minutes, followed by a ramp up to 220°C, ensures the separation of volatile impurities from the main compound. google.com
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) allows for definitive identification based on the fragmentation pattern of the molecule. nih.govpaint.org
While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing mixtures containing non-volatile components or for preparative separations. sielc.com For a relatively non-polar compound like this compound, a reversed-phase (RP-HPLC) method is appropriate. sielc.com
Key parameters for an RP-HPLC method would include:
Stationary Phase: A C18 (ODS) or a specialized reverse-phase column like Newcrom R1 is effective. sielc.commdpi.com
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. sielc.com An acid modifier, such as formic acid or phosphoric acid, may be added to improve peak shape. sielc.com
Detection: A UV detector set at a low wavelength (~210 nm) can be used, as the ester carbonyl group has a weak chromophore. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could also be utilized for better sensitivity and identification.
Ultra-High-Performance Liquid Chromatography (UPLC) is a modern advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). mdpi.com This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. researchgate.net
An HPLC method for this compound can be readily transferred to a UPLC system to enhance analytical efficiency. sielc.com The principles of separation remain the same (typically reversed-phase), but the operational parameters are adjusted for the smaller particle size columns. researchgate.net The benefits include a drastic reduction in solvent consumption and a much higher sample throughput, which is advantageous in quality control and high-throughput screening environments. scitepress.org The analysis of other pivalate esters has been successfully demonstrated using UPLC, confirming its suitability for this class of compounds. mdpi.comresearchgate.net
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographyonline.com SFC is considered a "green" technology because it significantly reduces the use of organic solvents. chromatographyonline.com It is particularly well-suited for the analysis and purification of volatile and moderately polar compounds like esters.
For this compound, an SFC method would offer several advantages over LC, including faster analysis times due to the low viscosity of the mobile phase and the elimination of a solvent-removal step in preparative applications.
Mobile Phase: The mobile phase would consist of supercritical CO₂ mixed with a small percentage of a polar organic modifier, such as methanol. chromatographyonline.com
Stationary Phase: A variety of achiral columns can be used, with 2-ethylpyridine (B127773) being a very common choice for SFC method development.
Detection: Detection can be accomplished using a UV detector or, for greater sensitivity and structural information, a mass spectrometer (SFC-MS). chromatographyonline.com
Ultra-High-Performance Liquid Chromatography (UPLC)
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition behavior of chemical compounds. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. researchgate.netmdpi.com This technique is particularly useful for determining the thermal stability, decomposition temperature, and volatile content of materials. uclan.ac.ukresearchgate.net The output of a TGA experiment is a thermogram, which plots the mass of the sample as a percentage of the initial mass against the temperature.
While specific TGA data for this compound is not extensively available in the reviewed literature, its thermal decomposition behavior can be inferred from studies on structurally similar esters, such as other simple esters and fatty acid ethyl esters. researchgate.netscielo.brpublish.csiro.au For volatile, non-polymeric esters, the primary mass loss event observed in TGA is typically due to volatilization or boiling, followed by thermal decomposition at higher temperatures.
Detailed Research Findings
Research on the thermal properties of various ethyl esters using TGA reveals several key trends. Studies on fatty acid ethyl esters (FAEEs), which are components of biodiesel, show that their thermal stability is influenced by their molecular weight and degree of unsaturation. scirp.orgscispace.com TGA curves for these esters typically show a single, sharp weight loss step corresponding to their volatilization and decomposition. scielo.br For instance, the decomposition of various fatty acid ethyl esters under an inert atmosphere generally occurs in a single step. scielo.br
The thermal decomposition of simpler esters, such as carbonate esters, has also been investigated. For example, diethyl carbonate has been shown to decompose in a temperature range of 300-400°C. publish.csiro.au The thermal stability of esters is significantly influenced by the steric hindrance around the carbonyl group. The bulky tert-butyl group in this compound is expected to influence its decomposition pathway compared to linear esters.
For this compound, a relatively volatile ester with a boiling point of 118 °C, a TGA scan at a typical heating rate (e.g., 10 °C/min) in an inert atmosphere like nitrogen would be expected to show a significant mass loss starting around its boiling point due to evaporation. fishersci.com Any subsequent mass loss at higher temperatures would correspond to the actual thermal decomposition of the molecule. The decomposition products would likely include smaller volatile hydrocarbons and carbon oxides. chemicalbook.com
The analysis of annelated triazinylacetic acid ethyl esters showed that these compounds are thermally stable, with decomposition in an air atmosphere beginning at temperatures between 195 °C and 216 °C. nih.gov The decomposition of these complex esters occurs in multiple stages. nih.gov In contrast, simpler, more volatile esters are expected to exhibit a more straightforward thermal profile dominated by evaporation.
The following table provides representative TGA data for various ethyl esters from the literature to illustrate the expected range of thermal events.
| Compound Name | Onset Decomposition Temp. (°C) | Major Weight Loss Range (°C) | Atmosphere | Research Finding |
| Fatty Acid Ethyl Esters (Biodiesel) | ~115-158 | ~60-250 | Synthetic Air | Ethyl esters from soybean oil were found to be more thermally stable than those from babassu oil. scielo.br |
| Annelated Triazinylacetic Acid Ethyl Esters | ~195-216 | 195-502+ | Air | These heterocyclic esters exhibit multi-step decomposition profiles at elevated temperatures. nih.gov |
| Diethyl Carbonate | ~300 | Not specified | Not specified | Decomposes to produce carbon dioxide, ethylene (B1197577), and ethanol (B145695). publish.csiro.au |
This table contains data for structurally related compounds to provide context for the expected thermal behavior of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding molecular structure and reactivity at the electronic level. These methods are broadly categorized into Density Functional Theory and ab initio methods.
Density Functional Theory (DFT) Studies
DFT is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the properties of medium-sized organic molecules like esters.
Geometry Optimization and Frequency Calculations
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Subsequent frequency calculations are performed at this optimized geometry. These calculations serve two purposes: to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., IR and Raman), which can be compared with experimental data. acs.org
For similar esters, such as methyl pivalate (B1233124), DFT calculations using functionals like ωB97XD with a def2-TZVP basis set have been employed to determine ground-state minimum-energy geometries and perform frequency calculations. copernicus.orgwhiterose.ac.uk Conformational analysis of various pentanoates, including ethyl pivalate, has been noted as a challenge for theoretical methods, though it has been suggested that for ethyl pivalate, the ethyl group lies within the plane of the carboxylate group (COO). znaturforsch.com While experimental vibrational spectra for ethyl trimethylacetate exist, specific, detailed tables of computationally derived bond lengths, bond angles, or a full set of vibrational frequencies from DFT studies on this compound are not available in the reviewed literature. mdpi.comnist.gov
Minimum Energy Path Determination
The Minimum Energy Path (MEP) connects reactants and products through a transition state on the potential energy surface. Calculating the MEP is crucial for understanding the mechanism of a chemical reaction and for calculating reaction rates. Methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) are used to trace this path. google.com
While MEP calculations are standard for investigating reaction mechanisms, such as the atmospheric degradation of esters initiated by radicals like OH, specific studies detailing the MEP for any reaction involving this compound have not been identified in the surveyed literature. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. While specific, in-depth MD simulation studies focusing solely on isolated this compound are not widely documented in the literature, the methodology is broadly applied to understand the behavior of similar small molecules and more complex systems containing pivalate moieties. researchgate.netrootspress.org
MD simulations for a molecule like this compound would typically involve:
Force Field Selection: A classical force field (e.g., OPLS, AMBER, CHARMM) is chosen to define the potential energy of the system as a function of its atomic coordinates. These force fields consist of parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.
System Setup: A simulation box is created, often solvating the this compound molecule in a chosen medium (like water or an organic solvent) to study its behavior in solution.
Simulation Run: Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a set period, providing a detailed view of molecular motion, conformational changes, and intermolecular interactions. nih.gov
For related pivalate-containing systems, MD simulations have been used to explore the stability and dynamics of complex structures, such as metallacages, by modeling the conformational behavior of pivalate ligands. rsc.org In the context of materials science, ab initio MD simulations, which use quantum mechanics to calculate forces, are employed to predict properties like infrared spectra by accounting for anharmonic and dynamic effects. researchgate.net Such studies provide a framework for future research that could specifically target the solvation dynamics, conformational equilibria, and transport properties of this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. nih.govle.ac.uk This allows for the characterization of transition states and intermediates, providing a step-by-step understanding of reaction mechanisms. For this compound, these studies can illuminate processes like hydrolysis and radical-mediated degradation.
Proton transfer is a fundamental step in many reactions, most notably in the acid-catalyzed hydrolysis of esters. Computational studies can model the role of a catalyst (like a hydronium ion) and solvent molecules in facilitating this process. researchgate.net For an ester like this compound, the acid-catalyzed hydrolysis mechanism (AAC2) involves the initial protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
Computational models can elucidate the energetics of this pathway:
Protonation: The initial equilibrium of protonating the ester.
Nucleophilic Attack: The formation of a tetrahedral intermediate, often involving the explicit participation of one or more solvent water molecules to facilitate proton shuttling. researchgate.net
Proton Transfer: Intramolecular proton transfers within the tetrahedral intermediate.
Elimination: The departure of the leaving group (ethanol) to yield the protonated carboxylic acid (trimethylacetic acid).
The interdependence of proton and electron transfer (Proton-Coupled Electron Transfer, PCET) can also be modeled, which is relevant in electrochemical and photochemical reactions. nih.govacs.org Computational approaches can determine whether these transfers are stepwise or concerted by locating the relevant transition states. nih.gov
In atmospheric and combustion chemistry, the degradation of organic compounds is often initiated by hydrogen abstraction by radicals such as hydroxyl (•OH) or chlorine (•Cl). rsc.org Computational studies on analogous esters have shown that the site of hydrogen abstraction is determined by the stability of the resulting radical and the activation barrier of the transition state. copernicus.orgacs.org
For this compound, ((CH₃)₃C-C(O)O-CH₂CH₃), there are two primary sites for hydrogen abstraction:
The Ethyl Group (-OCH₂CH₃): Abstraction can occur from the methylene (B1212753) (-CH₂-) or methyl (-CH₃) positions. Studies on similar esters suggest that abstraction from the methylene group adjacent to the oxygen atom is generally favored due to the stabilizing effect of the oxygen on the resulting radical. rsc.org
The Trimethylacetyl Group (-(C(CH₃)₃): The nine equivalent hydrogens on the three methyl groups of the tert-butyl moiety are also potential sites for abstraction.
Theoretical calculations can predict the rate constants and branching ratios for abstraction at each site. rsc.org For example, a computational study on the reaction of Cl atoms with ethyl-2,2-dimethyl propionate (B1217596) (this compound) explored the kinetics of oxidative degradation, providing insights into its atmospheric fate. acs.org Such studies often employ variational transition-state theory to calculate temperature-dependent rate constants, revealing the dominant degradation pathways. rsc.org
The most prominent structural feature of this compound is the bulky tert-butyl (trimethylacetyl) group. This group imparts significant steric hindrance around the carbonyl carbon, which profoundly influences the molecule's reactivity. computabio.com Computational chemistry allows for the quantification of these steric effects.
Steric hindrance in this compound leads to:
Reduced Reaction Rates: Compared to less hindered esters like ethyl acetate (B1210297) or even ethyl isobutyrate, the rate of nucleophilic attack at the carbonyl carbon of this compound is significantly slower. This is observed in reactions like hydrolysis and transesterification.
Influence on Conformational Equilibria: The bulky group restricts bond rotation, influencing the populations of different conformers, which can, in turn, affect reactivity.
Computational models can calculate the energy barriers for nucleophilic attack, demonstrating quantitatively how steric bulk raises the energy of the transition state. For instance, comparing the calculated activation energies for the hydrolysis of ethyl acetate versus this compound would show a significantly higher barrier for the latter, consistent with experimental observations of slower reaction rates.
Hydrogen Abstraction and Recombination Dynamics
Prediction of Spectroscopic Properties
Computational quantum chemistry methods are widely used to predict various spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental data. nih.gov Density Functional Theory (DFT) is a common method for these predictions. mdpi.commtu.edu
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants is a routine computational task. nmrdb.orgfaccts.de The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors for each nucleus. github.io These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. For this compound, DFT calculations can accurately predict the distinct signals for the tert-butyl protons, the ethyl group's methylene and methyl protons, and the corresponding carbon signals. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, WP04) and basis set. github.ionih.gov
Infrared (IR) Spectra: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. researchgate.netcomputabio.com The calculation yields the frequencies of the fundamental vibrational modes and their corresponding intensities. These predicted spectra can be compared with experimental data to assign specific absorption bands to molecular motions, such as the characteristic C=O stretch of the ester group, C-O stretches, and various C-H bending and stretching modes. Machine learning approaches are also emerging to predict IR spectra with high accuracy and efficiency. arxiv.org
The table below shows a comparison of typical experimental and computationally predicted ¹H NMR chemical shifts for this compound.
| Protons | Typical Experimental Chemical Shift (δ, ppm) | Typical DFT-Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|---|
| -C(CH₃)₃ | ~1.20 | Varies with level of theory, often within 0.1-0.2 ppm of experimental | 9H | Singlet (s) |
| -OCH₂CH₃ | ~1.25 | Varies with level of theory, often within 0.1-0.2 ppm of experimental | 3H | Triplet (t) |
| -OCH₂CH₃ | ~4.05 | Varies with level of theory, often within 0.1-0.2 ppm of experimental | 2H | Quartet (q) |
Thermodynamic Properties and Enthalpies of Formation
The thermodynamic properties of this compound have been determined through both experimental measurements and computational calculations. These properties are crucial for chemical process design and for understanding the energetics of reactions.
Key thermodynamic data, including the ideal-gas enthalpy of formation, have been reported from combustion calorimetry experiments and are considered reliable benchmarks. High-level quantum chemical methods, such as G3MP2 or G4, can also be used to calculate the gas-phase enthalpy of formation, often showing excellent agreement with experimental values.
The following table summarizes some key thermodynamic properties for this compound.
| Property | Value | State | Reference |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°gas) | -460.95 ± 0.95 kJ/mol | Ideal Gas (at 298.15 K) | [Steele, et al., 2002] |
| Standard Molar Enthalpy of Formation (ΔfH°liq) | -501.24 ± 0.91 kJ/mol | Liquid (at 298.15 K) | [Steele, et al., 2002] |
| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 40.29 ± 0.04 kJ/mol | at 298.15 K | [Steele, et al., 2002] |
| Molar Mass | 130.18 g/mol | - | nih.gov |
| Boiling Point | 118 °C | at 1 atm | computabio.com |
Applications in Advanced Materials Science
Plasma Polymerization Processes
Plasma polymerization utilizes the energy of plasma to create thin polymer films from monomer precursors. This technique is highly dependent on the plasma phase's chemistry and the activation mechanisms of the species within it. nih.govrsc.org The goal is often to create films with specific chemical functionalities, which requires careful control over the deposition process. Historically, two main theories have described plasma polymerization mechanisms: radical growth and direct ion deposition. nih.govrsc.org However, neither fully explains the resulting coating's chemistry, suggesting a more complex interplay of factors. nih.govrsc.org
Ethyl trimethylacetate (ETMA), also known as ethyl pivalate (B1233124), is an ester of trimethylacetic acid and ethanol (B145695). Its molecular structure includes a bulky trimethylacetyl group, which provides significant steric hindrance. This steric bulk makes ETMA a valuable precursor for creating plasma polymer films where the retention of the original functional groups is desired. Studies have shown that ETMA can be used to produce chemically functionalized surfaces through plasma polymerization. rsc.orgrsc.orgresearchgate.net The process involves introducing ETMA vapor into a low-pressure vacuum chamber and igniting a plasma, often using a 13.56 MHz radio frequency (RF) generator. rsc.org
Achieving a high degree of functional group retention in plasma polymerization is a significant challenge. rsc.orgrsc.orgresearchgate.net For ETMA, optimizing the chemical functionality of the resulting polymer films requires a rational tailoring of the plasma phase conditions. lancs.ac.ukresearchgate.netunisa.edu.au Research indicates that the functionality of the plasma polymers does not necessarily correlate directly with the abundance of protonated molecular ions in the plasma. lancs.ac.ukresearchgate.netresearchgate.net Instead, the key to maximizing functionality lies in operating the plasma near the transition point between the α (collision-less) and γ (collisional) plasma phases. lancs.ac.uk This transition region presents an optimal compromise between the abundance of ions and their energy distribution, which is critical for preserving the desired chemical structures during deposition. lancs.ac.uk
The deposition of plasma polymers from ETMA is critically influenced by both the working pressure and the applied RF power. lancs.ac.ukresearchgate.net There is general agreement that using low RF power input leads to better retention of the precursor's chemical functionality. rsc.orglancs.ac.uk However, the effect of pressure is more complex. rsc.org
Studies comparing different plasma regimes show that moving from a low-pressure (α regime) to a higher-pressure (γ regime) at a constant power input results in a significant shift in plasma chemistry and much higher retention of chemical functionality in the deposited film. rsc.orgrsc.org At low pressure, precursor fragmentation and the deposition of neutral radical species tend to dominate, leading to poor functional group retention. rsc.orgrsc.org Conversely, at higher pressures, the sheath region near the substrate becomes collisional, which favors the production of protonated precursor ions ([ETMA+H]⁺) that can deposit with their functionality intact. rsc.orgrsc.orglancs.ac.uk
For instance, at an RF power of 50 W, increasing the pressure from the collision-less to the collisional regime enhances the retention of ester groups. Further improvement is seen when the power is lowered to 10 W, which reduces ion fragmentation. lancs.ac.uk At 10 W, a plasma polymer deposited at 4x10⁻² mbar showed a marked increase in the intact ester group component compared to one deposited at 50 W. lancs.ac.uk
| Parameter | Low Value (e.g., 10 W, 0.01 mbar) | High Value (e.g., 50 W, 0.07 mbar) | Effect on Polymer Film |
|---|---|---|---|
| RF Power | Lower Fragmentation | Higher Fragmentation | Low power generally leads to better retention of chemical functionality. rsc.orglancs.ac.uk |
| Pressure | α (collision-less) Regime | γ (collisional) Regime | Higher pressure favors the production of protonated molecular ions, enhancing functionality retention. rsc.orgrsc.org |
| Plasma Phase | Dominated by neutral deposition and fragmentation. | Dominated by ion-driven deposition. | The γ-phase is optimal for preserving ester groups. |
A key advantage of using ETMA as a precursor is its superior ability to retain ester functionality in the final polymer film compared to other, structurally similar esters. Under collisional (γ) plasma regimes, films produced from ETMA can retain 70–80% of their ester functionality. This is significantly higher than for precursors like methyl isobutyrate (MIB) and ethyl isobutyrate (EIB), which typically retain less than 50%.
The retention is quantified using techniques like X-ray Photoelectron Spectroscopy (XPS), which analyzes the chemical composition of the film's surface. lancs.ac.uk For example, under optimized conditions (10 W RF power and 4x10⁻² mbar pressure), the intensity of the –O-C=O component in the XPS C1s spectrum, which corresponds to the ester group, was measured at 6.5%. lancs.ac.uk This was a substantial increase from the 2.4% observed for a film deposited at a higher power of 50 W, demonstrating significant incorporation of intact ester groups. lancs.ac.uk The steric hindrance provided by ETMA's trimethylacetyl group is believed to contribute to this enhanced stability and retention during the plasma process.
Hydrogen plays a dynamic and crucial role in the plasma chemistry of ETMA polymerization. nih.govrsc.org Studies using water (H₂O) and deuterium (B1214612) oxide (D₂O) as sources of additional hydrogen have revealed that hydrogen is involved in both activating and deactivating reactive species within the plasma. nih.govrsc.org Optical emission spectroscopy confirms that atomic hydrogen is abundant in these plasmas. nih.govrsc.org
One of the key processes is proton transfer from hydronium (H₃O⁺), which is a common pathway for charging precursor molecules in the plasma. nih.govrsc.org The generation of the protonated molecular ion, [ETMA+H]⁺, is essential for the deposition mechanism that preserves functionality. lancs.ac.uk Furthermore, research shows that hydrogen abstraction (an activation process) and recombination (a deactivation process) are highly dynamic, suggesting that hydrogen's role is more complex than previously understood. nih.govrsc.org A comprehensive understanding of these hydrogen-mediated processes is vital for bridging the gap between the radical growth and direct ion deposition models of plasma polymerization. nih.govrsc.org
Beyond just the presence of ions, their energy and flux are critical parameters for controlling the properties of the deposited film. lancs.ac.ukunisa.edu.au The ion energy distribution (IED) and the total ion flux to the substrate are key factors that must be tailored to enable ions to "soft-land" on the surface, depositing without significant fragmentation. lancs.ac.ukresearchgate.net
In the α-regime (low pressure), the ion flux is relatively low, and deposition is dominated by neutral species. rsc.org As the pressure increases into the γ-regime, the ion flux to the surface increases significantly. rsc.orgacs.org For example, at powers above 10 W, the ion flux at high pressure (e.g., 0.08 mbar) is much greater than at low pressure (e.g., 0.02 mbar). acs.org However, this higher flux must be paired with an appropriate ion energy. At higher pressures, ions undergo more collisions as they traverse the plasma sheath, which reduces their average energy. lancs.ac.ukacs.org This lower energy is beneficial, as it leads to less fragmentation upon impact with the surface. acs.org
The optimal conditions for functionality retention are found near the α-γ plasma phase transition, where a high flux of low-energy ions can be achieved. lancs.ac.uk This ensures that the deposition is dominated by intact protonated precursor ions, leading to a polymer film that retains a high degree of the original monomer's chemical structure. rsc.orgrsc.orglancs.ac.uk
| Precursor | Plasma Regime | Pressure (mbar) | Ion Flux (ions m⁻² s⁻¹) | Deposition Rate (ng cm⁻² s⁻¹) | Primary Deposition Species |
|---|---|---|---|---|---|
| ETMA | α (low pressure) | 0.01 | ~1 x 10¹⁸ | ~10 | Neutral Fragments rsc.orgresearchgate.net |
| γ (high pressure) | 0.07 | ~1 x 10¹⁹ | ~2 | Protonated Ions rsc.orgresearchgate.net | |
| MIB | α (low pressure) | 0.01 | ~2 x 10¹⁸ | ~15 | Neutral Fragments rsc.orgresearchgate.net |
| γ (high pressure) | 0.08 | ~2 x 10¹⁹ | ~3 | Protonated Ions rsc.orgresearchgate.net | |
| EIB | α (low pressure) | 0.01 | ~0.2 x 10¹⁸ | ~12 | Neutral Fragments rsc.orgresearchgate.net |
| γ (high pressure) | 0.08 | ~0.2 x 10¹⁹ | ~1.5 | Protonated Ions rsc.orgresearchgate.net |
Role of Hydrogen in Plasma Chemistry
Enhancement of Material Properties for Coatings
This compound serves as a critical precursor in plasma polymerization processes to create functional coatings. Its primary contribution to the enhancement of material properties lies in its ability to promote the retention of ester functional groups within the deposited polymer matrix. The integrity of these ester groups is crucial as they dictate the final surface properties of the coating, such as hydrophilicity, reactivity, and biocompatibility.
Research into the plasma polymerization of ETMA has shown that by optimizing process parameters like pressure and power, the deposition of intact molecular ions can be controlled. This control allows for a higher degree of functional group retention in the resulting plasma polymer film. The bulky trimethylacetyl group in ETMA provides significant steric hindrance, which shields the ester group from fragmentation during the high-energy plasma process. This structural stability ensures that the desired chemical functionality is successfully transferred from the monomer to the coating, enhancing its properties for specialized applications. For instance, coatings with a high density of ester groups are valuable in biomedical applications where surface chemistry mediates biological interactions.
Comparison with Other Ester Precursors in Plasma Polymerization
The performance of this compound in plasma polymerization is best understood when compared to other structurally related ester precursors, such as ethyl isobutyrate (EIB) and methyl isobutyrate (MIB). rsc.orgrsc.org Studies have demonstrated that ETMA consistently outperforms these analogues in terms of retaining chemical functionality in the final polymer film, a critical factor for producing chemically functionalized surfaces. rsc.orgrsc.org
The key difference lies in the plasma chemistry under varying pressure conditions. rsc.org At low pressures (the α regime), plasma polymerization is dominated by precursor fragmentation, leading to poor retention of the original functional groups for all precursors. rsc.orgrsc.org However, at higher pressures, where the plasma transitions to a collisional (γ) regime, the deposition process is dominated by protonated precursor ions that retain their functionality. rsc.org
Under these favorable high-pressure conditions, ETMA shows a significantly higher retention of ester functionality (70–80%) compared to MIB and EIB, which retain less than 50%. Mass spectrometry data of the plasma phase reveals that for ETMA, the most intense peak corresponds to the protonated precursor ion, indicating less fragmentation. rsc.org In contrast, for EIB and MIB, other fragment ions are more dominant. rsc.org The greater steric hindrance of ETMA's trimethylacetyl group is credited with this enhanced stability during the plasma process.
| Precursor | Chemical Structure | Ester Functionality Retention (High Pressure γ Regime) | Dominant Species in Mass Spectra (High Pressure γ Regime) | Key Observation |
|---|---|---|---|---|
| This compound (ETMA) | (CH₃)₃CCOOC₂H₅ | 70-80% | Protonated Precursor Ion rsc.org | High steric hindrance leads to less fragmentation and superior functional group retention. rsc.org |
| Ethyl isobutyrate (EIB) | (CH₃)₂CHCOOC₂H₅ | <50% | Fragment Ions (e.g., elimination of ethylene (B1197577) or ethoxy group) rsc.org | Lower steric hindrance results in significant fragmentation. rsc.org |
| Methyl isobutyrate (MIB) | (CH₃)₂CHCOOCH₃ | <50% | Fragment Ions rsc.org | Similar to EIB, shows considerable fragmentation in the plasma phase. rsc.org |
Polymer Precursor and Monomer Applications
The unique structure of this compound also makes it a candidate for use as a monomer or precursor in the synthesis of novel polymeric materials beyond plasma-deposited films.
Synthesis of Novel Polymeric Materials
This compound's vinyl analogue, vinyl pivalate, is a monomer used in polymerization processes to create polymers with specific properties. The synthesis of polymers using vinyl esters, such as vinyl acetate (B1210297), is a well-established industrial process. mdpi.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the creation of polymers with controlled molecular weights and complex architectures from vinyl ester monomers. mdpi.com
The sterically hindered pivalate group, present in ETMA, can be incorporated into polymer backbones to tune material properties. For example, in the synthesis of cellulose (B213188) derivatives, vinyl pivalate has been used as a sterically challenging acyl donor. rsc.org This demonstrates that the pivalate group can be successfully used in the synthesis of novel polymeric materials, suggesting a potential role for monomers derived from or related to this compound. rsc.org The incorporation of the bulky and non-polar trimethylacetyl group can influence characteristics such as solubility, thermal stability, and mechanical properties of the resulting polymer. While direct polymerization of ETMA is not typical, its structural motifs are valuable in designing monomers for creating advanced polymers with tailored functionalities. mdpi.com
Biochemical and Biological Research Applications
Enzyme-Catalyzed Reactions and Kinetics
The unique structure of ethyl trimethylacetate has positioned it as a key tool for investigating the intricacies of enzyme kinetics and reaction mechanisms.
Model Compound for Enzymatic Activity
This compound and its derivatives serve as model compounds for probing enzyme-catalyzed reactions. They are particularly useful in understanding the mechanisms of enzymatic activity and substrate specificity. For instance, derivatives like p-nitrophenyl trimethylacetate (PNTMA) are employed to study the activity of esterases. The bulky nature of the trimethylacetate group helps in stabilizing acyl-enzyme intermediates, which is crucial for detailed kinetic analysis.
Substrate Characteristics and Enzyme Interaction
The interaction between this compound and enzymes is heavily influenced by its steric bulk. While enzymes can accommodate such bulky groups, the rate of hydrolysis is typically slower when compared to less sterically hindered esters like ethyl acetate (B1210297). The binding of a substrate to an enzyme's active site often leads to a conformational change in both the substrate and the enzyme, a phenomenon known as induced fit. aip.org This flexibility is essential for catalysis and explains how an enzyme can alter a substrate's affinity for its binding sites. aip.org The active sites themselves are often complex crevices on the enzyme's surface, and only substrates with the correct shape can bind effectively. open.edu
Transient-Phase Kinetic Analysis
The stabilization of the acyl-enzyme intermediate by the trimethylacetyl group allows for the application of transient-phase kinetic analysis. This technique is particularly useful for studying reactions that have a "burst" phase, where an initial rapid release of product is followed by a slower, steady-state reaction. For example, the hydrolysis of p-nitrophenyl trimethylacetate by certain enzymes can be conveniently studied using conventional spectrometers due to its slower reaction rate, allowing for the observation of the pre-steady-state and steady-state kinetics. aip.organnualreviews.org This is exemplified in studies with α-chymotrypsin where the hydrolysis of p-nitrophenyl acetate shows a rapid initial release of p-nitrophenol, equivalent to the enzyme concentration, followed by a slower, zero-order reaction. annualreviews.org
Studies with Specific Enzymes (e.g., α-chymotrypsin)
α-Chymotrypsin has been a focal point for studies involving this compound derivatives. The hydrolysis of p-nitrophenyl trimethylacetate by α-chymotrypsin proceeds much more slowly than that of p-nitrophenyl acetate, a direct consequence of the steric barrier created by the methyl groups. aip.org This slower reaction allows for detailed kinetic analysis using stopped-flow spectrophotometry. Kinetic constants for the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl trimethylacetate have been determined, providing insights into the acylation and deacylation steps of the reaction. libretexts.org The reaction involves the formation of a covalent enzyme-substrate intermediate, which then reacts with water to regenerate the free enzyme. libretexts.org
| Kinetic Parameter | Value | Conditions |
|---|---|---|
| k₂ (Acylation rate constant) | (5.8 ± 0.3) x 10⁻³ s⁻¹ | pH 8.2, 0.01 M tris-HCL buffer, ionic strength 0.06, 25.6 ± 0.1 °C, 1.8% (v/v) acetonitrile-water. libretexts.org |
| k₃ (Deacylation rate constant) | (2.5 ± 0.1) x 10⁻³ s⁻¹ | |
| Ks (Dissociation constant) | (1.2 ± 0.1) x 10⁻⁴ M |
Influence of Steric Bulk on Acyl-Enzyme Intermediates
The significant steric hindrance provided by the trimethylacetyl group of this compound is a defining characteristic that influences its reactivity. This steric bulk slows down the rate of nucleophilic attack on the carbonyl carbon, which in turn stabilizes the acyl-enzyme intermediate. This stabilization is a key factor that enables detailed kinetic studies of enzyme mechanisms. The steric effects of the trimethylacetyl group have been compared to other groups, such as the isobutyryl group, with the former creating greater steric hindrance. This property has been exploited in various studies to understand how enzyme active sites accommodate and process bulky substrates. nih.gov
Biocatalysis and Biotransformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical methods. researchgate.net These processes are highly selective and operate under mild conditions. rsc.org Lipases, a class of hydrolases, are frequently used in biocatalytic esterification reactions to produce derivatives of active ingredients. mdpi.com
Application of Lipases in Organic Synthesis
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are among the most widely used biocatalysts in organic synthesis due to their broad substrate acceptance, high stability in organic solvents, and ability to catalyze a variety of reactions under mild conditions. d-nb.infomdpi.comacs.org These enzymes are employed in esterification, transesterification, and hydrolysis reactions. mdpi.comresearchgate.net
This compound and related pivalate (B1233124) esters are often used as substrates or acyl donors in lipase-catalyzed reactions. d-nb.info The synthesis of short-chain esters, which are valuable flavor and fragrance compounds, is a key application of lipase (B570770) catalysis. mdpi.comnih.gov However, the synthesis of esters from short-chain acids and alcohols can be challenging due to substrate inhibition. nih.govchemicalpapers.com For instance, in the synthesis of ethyl butyrate, high concentrations of butyric acid can act as a competitive inhibitor for the lipase enzyme. nih.gov The bulky pivalate group of this compound provides significant steric hindrance, which can influence reaction rates and enzyme stability. Studies on the enzymatic hydrolysis of various esters have shown that while enzymes can accommodate bulky groups, the hydrolysis rates are often slower compared to those for linear esters like ethyl acetate.
Lipase-catalyzed synthesis offers a green alternative to conventional chemical methods, reducing energy consumption and minimizing by-products, which simplifies product purification. mdpi.com For example, the synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a key pharmaceutical intermediate, was achieved with excellent yield and enantioselectivity using the immobilized lipase Novozym 435 (from Candida antarctica lipase B). tandfonline.com
Enantioselectivity in Enzyme-Catalyzed Reactions
A significant advantage of using lipases in organic synthesis is their high enantioselectivity, which allows for the kinetic resolution of racemic mixtures or the synthesis of a specific enantiomer from a prochiral substrate. mdpi.comresearchgate.net Lipases, being chiral molecules themselves, create a chiral environment in their active site, enabling them to differentiate between enantiomers of a substrate. researchgate.netcollectionscanada.gc.ca
The enantioselectivity of a lipase-catalyzed reaction is influenced by several factors, as detailed in the table below.
researchgate.net| Factor | Description | Example/Effect | Reference |
|---|---|---|---|
| Acyl Group Structure | The steric and electronic properties of the acyl group transferred during the reaction can act as a stereochemical controller. | In the resolution of certain alcohols, using the bulky acylating agent vinyl pivalate resulted in moderate enantioselectivity (E = 12-15), whereas other acyl donors yielded excellent results (E > 142). | |
| Solvent | The nature of the organic solvent can significantly impact enzyme conformation and flexibility, thereby affecting enantioselectivity. | A clear correlation has been observed between the enantiomeric ratio (E value) and the hydrophobicity (log P value) of the organic solvent. |
This compound and its derivatives are utilized as model compounds to probe these effects. The bulky pivalate group presents a steric challenge that can amplify differences in how enantiomers fit into an enzyme's active site, providing insight into the structural basis of enantiorecognition. researchgate.netwiley.com
Medicinal Chemistry and Pharmaceutical Intermediates
This compound serves as a crucial building block and intermediate in the pharmaceutical industry. longshinebiotech.com Its structural components are incorporated into more complex molecules designed for therapeutic use.
Synthesis of Pharmaceutical Intermediates
The compound is explicitly used in the synthesis of pharmaceutical intermediates. longshinebiotech.comfinetechnology-ind.com A notable example is its role in the preparation of an intermediate for atorvastatin (B1662188), a widely used cholesterol-lowering drug. google.com In a patented process, a Paal-Knorr condensation is used to synthesize a key pyrrole (B145914) derivative of atorvastatin. This process can be catalyzed by a salt formed from a base and a weak organic acid, with pivalic acid (the carboxylic acid precursor to ethyl pivalate) being one of the specified acids. google.com The use of catalysts like pyridine (B92270) pivalate or 1-butylimidazole (B119223) pivalate is highlighted in the synthesis of these atorvastatin intermediates. google.com
Role in Drug Discovery and Development
The pivalate group, for which this compound is a simple ester, plays a significant role in drug design, particularly in the formation of prodrugs. researchgate.netscispace.com A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. scispace.com Esterification of a drug candidate containing a carboxyl or hydroxyl group with pivalic acid can increase its lipophilicity. scispace.comwikipedia.org This enhanced lipophilicity can improve the drug's absorption after oral administration. scispace.com
Examples of this strategy include pivalate esters of known drugs, such as etilefrine (B194583) pivalate and dipivefrine (epinephrine dipivalate). wikipedia.org These prodrugs are designed to release the active drug upon hydrolysis in the body. However, the release of pivalic acid can lead to the formation of pivaloyl-CoA, which is primarily eliminated by forming pivaloylcarnitine. researchgate.net This can potentially deplete the body's carnitine stores during long-term treatment with high doses of pivalate-generating prodrugs. researchgate.net
Novel Compound Synthesis with Potential Biological Activity
The pivalate moiety is incorporated into novel chemical scaffolds to explore new biological activities. nih.govtu-dortmund.de Medicinal chemists synthesize new molecules containing this group and evaluate them for therapeutic potential. tu-dortmund.de
One study reported the synthesis of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, a pivalate-based Michael product. nih.gov This compound was synthesized via an organocatalytic asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide. nih.gov Another area of research involves the synthesis of metal complexes with pivalate ligands. For instance, a binuclear copper(II) trimethylacetate complex with caffeine (B1668208), [Cu₂(Piv)₄(L)₂]·2CH₃CN, was synthesized and its biological activity was evaluated. researchgate.net The synthesis of such novel compounds provides a pathway to discovering molecules with unique therapeutic properties. tu-dortmund.de
Investigations into Biological Activities
Derivatives of this compound have been the subject of investigations into their biological effects. These studies screen the compounds against various biological targets to identify potential therapeutic applications.
The novel pivalate-based succinimide (B58015) derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), was evaluated for its anti-inflammatory and analgesic properties. nih.gov The compound demonstrated inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes in vitro. nih.gov Furthermore, it showed significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model in rats and analgesic effects in a hot plate test. nih.gov
In another study, a copper(II) trimethylacetate complex containing caffeine was tested for its activity against the non-pathogenic strain Mycolicibacterium smegmatis, a model organism for M. tuberculosis. researchgate.net The complex showed significantly higher activity than free caffeine, demonstrating that coordination to a metal ion can enhance the biological activity of an organic ligand. researchgate.net Additionally, various 5-alkoxymethyluracil analogues, synthesized using related chemical strategies, have been evaluated for antiviral and cytotoxic activities, with some showing interesting results. beilstein-journals.org
The table below summarizes the reported biological activities of selected pivalate derivatives.
nih.gov| Compound/Derivative | Biological Activity Investigated | Key Findings | Reference |
|---|---|---|---|
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory & Analgesic | Showed in vitro inhibition of COX-1 (IC₅₀: 314 µg/mL), COX-2 (IC₅₀: 130 µg/mL), and 5-LOX (IC₅₀: 105 µg/mL). Exhibited in vivo anti-inflammatory and antinociceptive effects. | |
| Copper(II) trimethylacetate-caffeine complex | Antimycobacterial | The complex was eight times more active against Mycolicibacterium smegmatis than free caffeine alone. |
Neurotoxicity Studies
This compound has been identified as a potent inhibitor of nerve cell activity. biosynth.com This neurotoxic effect has raised considerations regarding its application in biological systems. Studies have indicated that exposure to the compound could result in significant neurotoxic outcomes. It is suggested that its ability to form hydrogen bonds with the cell membrane or its carbonyl groups may disrupt nerve cell membrane function. biosynth.com
In contrast to the parent compound's neurotoxicity, research into its derivatives has explored potential neuroprotective roles. For instance, certain hydroxamic acid-based histone deacetylase (HDAC) inhibitors have been investigated for treating neurodegenerative conditions. google.com Specifically, inhibition of HDAC6 is being explored as a therapeutic target for conditions like Huntington's disease, with some compounds showing neuroprotective properties without causing neuronal death in cellular models. google.com While not all pivalate derivatives exhibit neurotoxicity, with some showing none in specific toxicological screenings, the neurotoxic profile of the parent ester necessitates careful consideration in its applications. kmpharma.in
Antibacterial Effects
The antibacterial properties of this compound and its related compounds have been a point of interest in research. While direct studies on this compound are limited, research on ethyl acetate extracts from various natural sources suggests that similar ester compounds exhibit significant antibacterial effects. For example, ethyl acetate extracts from plants like Bridelia micrantha have shown potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. Similarly, ethyl acetate extracts from microorganisms, like Streptomyces species isolated from fish guts, have demonstrated broad-spectrum inhibitory activity against several pathogenic bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus cereus, and Escherichia coli. smujo.id
Research has also focused on the synthesis of derivatives with potential antibacterial action. Certain phosphinic acid derivatives, where an ethyl group is a preferred substituent, have been developed and show antibacterial activity. google.com These compounds can be administered alone or in combination with other antibiotics to enhance their efficacy. google.com
Table 1: Examples of Antibacterial Activity Associated with Ethyl Acetate Extracts and Derivatives
| Source/Compound Type | Target Pathogens | Key Findings | Reference(s) |
|---|---|---|---|
| Ethyl Acetate Plant Extracts | Staphylococcus aureus, Escherichia coli | Extracts show potent antibacterial activity. | |
| Streptomyces Ethyl Acetate Extract | P. aeruginosa, S. aureus, B. cereus, E. coli | Crude extracts demonstrated broad-spectrum inhibitory activity. | smujo.id |
| Phosphinic Acid Derivatives | General antibacterial infections | Derivatives with ethyl groups show antibacterial activity. | google.com |
Antifungal Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for their antifungal properties against various plant pathogens. A notable area of research involves creating novel compounds by incorporating other chemical moieties.
One study detailed the synthesis of novel pyridine derivatives containing oxime esters, starting from ethyl pivalate. sioc-journal.cn These compounds were tested for their ability to inhibit the growth of plant pathogenic fungi. Two derivatives, O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime, demonstrated strong antifungal activity against Sclerotinia sclerotiorum. sioc-journal.cn The same study found that these two compounds, along with O-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime, were also highly active against Botrytis cinerea. sioc-journal.cn
Other research has focused on different structural derivatives. For instance, many potent antifungal derivatives feature a triazole ring system. semanticscholar.org Additionally, ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxycoumarin have been synthesized and tested. nih.govmdpi.com One such derivative, compound 2ai , showed significant inhibition against several fungi, including Alternaria solani, Botrytis cinerea, Cercospora arachidicola, and Sclerotinia sclerotiorum, with efficacy comparable to lead compounds. nih.govmdpi.com
Table 2: Antifungal Activity of this compound Derivatives
| Derivative Class | Target Fungi | EC₅₀ Values / Inhibition | Reference(s) |
|---|---|---|---|
| Pyridine Oxime Ester (3h) | Sclerotinia sclerotiorum | 5.07 µg/mL | sioc-journal.cn |
| Pyridine Oxime Ester (3j) | Sclerotinia sclerotiorum | 4.81 µg/mL | sioc-journal.cn |
| Pyridine Oxime Ester (3h) | Botrytis cinerea | 4.98 µg/mL | sioc-journal.cn |
| Pyridine Oxime Ester (3j) | Botrytis cinerea | 5.44 µg/mL | sioc-journal.cn |
| Pyridine Oxime Ester (3l) | Botrytis cinerea | 6.34 µg/mL | sioc-journal.cn |
| Coumarin Ester (2ai) | Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Sclerotinia sclerotiorum | >75% inhibition at 50 µg/mL | nih.govmdpi.com |
Anti-inflammatory and Analgesic Potentials of Derivatives
Researchers have actively synthesized and evaluated derivatives of this compound for their potential to treat pain and inflammation.
A series of arylpiperazine derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate were prepared and tested for in vivo analgesic and anti-inflammatory activity. nih.gov These new ester derivatives exhibited better analgesic and anti-inflammatory profiles compared to their parent compounds and showed a lower ulcerogenic effect than reference non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Another study focused on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, synthesized from ethyl isobutyrate (a related pivalate precursor). dntb.gov.uamdpi.com This compound was evaluated for its ability to inhibit cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are critical in the inflammatory process. dntb.gov.uamdpi.com The compound showed inhibitory activity against these enzymes and demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice. dntb.gov.uamdpi.com It also exhibited analgesic properties in the hot plate test. dntb.gov.uaresearchgate.net
Table 3: Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Derivative | Model/Test | Key Findings | Reference(s) |
|---|---|---|---|
| Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate | p-Benzoquinone-induced writhing test (analgesia) & Carrageenan-induced paw edema (anti-inflammatory) | Exhibited better analgesic and anti-inflammatory activity than parent compounds with lower ulcerogenic effect. | nih.gov |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX/LOX Inhibition | Showed inhibitory activity with IC₅₀ values of 314 µg/mL (COX-1), 130 µg/mL (COX-2), and 105 µg/mL (5-LOX). | dntb.gov.uamdpi.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Carrageenan-induced paw edema | Significant reduction in edema at doses of 10, 20, and 30 mg/kg. | mdpi.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Hot Plate Test (analgesia) | Showed a significant response at concentrations of 50, 100, and 150 mg/kg. | dntb.gov.ua |
Environmental Chemistry and Atmospheric Fate Studies
Atmospheric Oxidation Mechanisms
The dominant atmospheric oxidants are the hydroxyl radical (OH), which is prevalent during the daytime, and the chlorine atom (Cl), which can be significant in marine and coastal environments. Due to the lack of a chromophore that absorbs light in the actinic region (wavelengths >290 nm), direct photolysis is not considered a significant atmospheric removal pathway for pivalate (B1233124) esters. copernicus.orgcopernicus.org
For methyl pivalate, the reaction with OH radicals exhibits a complex, non-Arrhenius temperature dependence, with the rate constant having a minimum value near room temperature and increasing at both lower and higher temperatures. copernicus.orgacs.orgnasa.gov A recent study determined the rate coefficient for the reaction of OH radicals with methyl pivalate at 297 K to be (1.3 ± 0.2) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org Given the structural similarity, the rate constant for ethyl trimethylacetate is expected to be of a similar magnitude, with some increase due to the additional, more reactive C-H bonds in the ethyl group compared to the methyl group. acs.org
Table 1: Temperature-Dependent Rate Coefficients (k) for the Reaction of OH Radicals with Methyl Pivalate (Data serves as a proxy for this compound)
| Temperature (K) | Rate Coefficient (k) (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |
| 297 | 1.3 ± 0.2 | copernicus.orgcopernicus.org |
| 296 | ~1.2 | acs.orgnasa.gov |
| 250 | Increases from room temp. minimum | acs.orgnasa.gov |
| 370 | Increases from room temp. minimum | acs.orgnasa.gov |
This interactive table is based on data for methyl pivalate, a close structural analog of this compound.
In environments with significant concentrations of chlorine atoms, such as marine boundary layers, reaction with Cl can be a competitive sink for this compound. Experimental studies on methyl pivalate have determined the rate constant for its reaction with Cl atoms. A relative rate study measured k(Cl + (CH₃)₃CC(O)OCH₃) to be (4.1 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. acs.orgnasa.gov
For methyl pivalate, the reaction proceeds primarily via H-abstraction from the nine equivalent hydrogens of the tert-butyl group, with a smaller channel (11 ± 3)% involving H-abstraction from the methoxy (B1213986) group. acs.orgnasa.gov For this compound, H-abstraction can occur from the tert-butyl group or the ethyl group (-OCH₂CH₃). The C-H bonds on the methylene (B1212753) (-CH₂-) group are generally more susceptible to abstraction than those on a methyl group or the tert-butyl group. acs.org
Table 2: Rate Coefficient for the Reaction of Cl Atoms with Methyl Pivalate at 296 K (Data serves as a proxy for this compound)
| Reactant | Rate Coefficient (k) (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |
| Methyl Pivalate | 4.1 ± 0.5 | acs.orgnasa.gov |
This interactive table is based on data for methyl pivalate, a close structural analog of this compound.
Product studies, primarily conducted on methyl pivalate in the presence of nitrogen oxides (NOₓ), provide insight into the likely degradation products of this compound.
OH-initiated oxidation of methyl pivalate in air has been shown to produce acetone (B3395972) ((CH₃)₂CO) in a significant yield of 51 ± 6%. acs.orgnasa.gov This indicates that H-abstraction from the tert-butyl group is a major pathway, leading to the eventual breakdown of the pivalate moiety.
Cl-atom-initiated oxidation of methyl pivalate in the presence of NOₓ gives formaldehyde (B43269) (HCHO), carbon monoxide (CO), carbon dioxide (CO₂), acetone, and methyl peroxycarbonate nitrate (B79036) (CH₃OC(O)O₂NO₂). acs.orgnasa.gov
For this compound, similar products from the degradation of the pivalate group are expected. Oxidation of the ethyl group is expected to yield additional products. By analogy with ethyl acetate (B1210297), this can lead to the formation of acetaldehyde (B116499) and, through further reactions, other oxygenated compounds. acs.orgresearchgate.net
Reactions with Chlorine Atoms
Degradation Pathways and Products
The atmospheric degradation of this compound is initiated by H-atom abstraction by OH radicals or Cl atoms, forming an alkyl radical. There are two primary sites for abstraction: the tert-butyl group and the ethyl group.
Abstraction from the tert-butyl group: This pathway leads to the formation of the (CH₃)₂C(CH₂•)C(O)OC₂H₅ radical. In the atmosphere, this radical rapidly adds oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions, particularly in NOₓ-rich environments, lead to an alkoxy radical, which can decompose. The observed high yield of acetone from methyl pivalate oxidation suggests this alkoxy radical fragments to yield acetone and other products. acs.orgnasa.govpublish.csiro.au
Abstraction from the ethyl group: Abstraction from the methylene (-OCH₂-) position is most likely, forming the (CH₃)₃CC(O)OCH•CH₃ radical. This adds O₂ to form a peroxy radical, which is then converted to the alkoxy radical, (CH₃)₃CC(O)OCH(O•)CH₃. This type of alkoxy radical is known to undergo a facile intramolecular H-shift known as an "α-ester rearrangement". acs.orgresearchgate.net This rearrangement is a key degradation pathway for many esters and for this compound would lead to the formation of pivalic acid and an acetyl radical (CH₃C(O)•).
The primary degradation products from these pathways are therefore expected to be acetone, pivalic acid, formaldehyde, and products derived from the acetyl radical, such as peroxyacetyl nitrate (PAN) in polluted environments. acs.org
Table 3: Expected Primary Products from this compound Atmospheric Degradation
| Initial Abstraction Site | Key Intermediate Radical | Major Expected Products |
| tert-Butyl Group | (CH₃)₂C(CH₂•)C(O)OC₂H₅ | Acetone, Formaldehyde, CO₂ |
| Ethyl Group (-OCH₂-) | (CH₃)₃CC(O)OCH•CH₃ | Pivalic Acid, Acetyl Radical (leading to PAN) |
Environmental Implications and Impact Assessment
The environmental impact of this compound is related to its atmospheric lifetime and the nature of its degradation products.
Using the OH radical reaction rate constant for methyl pivalate (k ≈ 1.3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹) and a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of the analogous methyl pivalate is calculated to be approximately 9 days. copernicus.orgwhiterose.ac.uk This relatively short lifetime suggests that this compound will be removed from the atmosphere before it can be transported over long distances, limiting its contribution to global pollution.
The degradation of this compound contributes to the formation of secondary atmospheric pollutants. The formation of acetone, a VOC with a much longer atmospheric lifetime, and formaldehyde, a hazardous air pollutant, are of note. acs.orgnasa.gov In urban and polluted areas, the formation of acetyl radicals and their subsequent reaction with nitrogen dioxide (NO₂) can contribute to the formation of PAN, a key component of photochemical smog and a potent eye irritant. acs.org
The Photochemical Ozone Creation Potential (POCP) is a measure of a VOC's ability to form ground-level ozone. Based on its reaction rate and degradation mechanism, methyl pivalate has been assigned a relatively low POCP value of approximately 11. whiterose.ac.uk This suggests that this compound is unlikely to be a major contributor to tropospheric ozone formation compared to more reactive VOCs. The steric hindrance of the tert-butyl group makes the compound more resistant to oxidation than comparable linear esters, contributing to its lower reactivity. chemicalland21.com
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies and Green Chemistry Approaches
A significant trend in modern chemistry is the move towards processes that are more environmentally benign. This involves utilizing renewable starting materials and developing safer solvents, areas where ethyl pivalate (B1233124) is seeing increased attention.
The pursuit of sustainability in chemical manufacturing prioritizes the use of renewable feedstocks over petrochemicals. rsc.org Ethyl pivalate can be synthesized via catalytic routes using components derived from renewable resources. rsc.org The synthesis involves the esterification of pivalic acid with ethanol (B145695). rsc.orgprepchem.com
Pivalic acid itself can be produced from renewable sources such as glycerol, a byproduct of biodiesel production. rsc.org Furthermore, ethanol is widely produced from biomass through fermentation, making bio-ethanol a readily available renewable feedstock. diva-portal.org This approach, which combines bio-based pivalic acid and bio-ethanol, positions the synthesis of ethyl pivalate within the framework of green chemistry, reducing the carbon footprint associated with its production. The development of more efficient and selective catalysts for this esterification continues to be an area of active research.
Beyond its synthesis, ethyl pivalate is itself being developed and recognized as an environmentally friendly solvent. rsc.orgrsc.org It has been identified as a potential "green" replacement for hazardous, volatile, non-polar solvents like toluene (B28343) and dichloromethane. rsc.orgwhiterose.ac.ukrsc.org Its favorable properties include low polarity, and preliminary tests suggest it is non-mutagenic. rsc.orgrsc.org
Research has focused on characterizing its physical and solubility properties to validate its use in various applications. For instance, it has been successfully tested as a component in greener mobile phases for thin-layer chromatography (TLC), offering a safer alternative to the commonly used but hazardous dichloromethane. rsc.org The ongoing development aims to expand its use in industrial applications such as polymerisation and coatings, where it could replace more toxic traditional solvents. whiterose.ac.ukwhiterose.ac.uk
| Property | Ethyl Pivalate | Toluene | Dichloromethane (DCM) |
|---|---|---|---|
| Boiling Point (°C) | 118 | 111 | 40 |
| Source | Potentially Renewable rsc.orgrsc.org | Petroleum whiterose.ac.uk | Petrochemical |
| Key Hazard | Low (preliminary data) rsc.org | Reprotoxic whiterose.ac.uk | Carcinogen, Ozone Depleting rsc.org |
Sustainable Synthesis from Renewable Resources
Advanced Catalytic Applications
While ethyl pivalate is primarily known as a solvent and chemical intermediate, its structural motif, the pivalate group, plays a significant role in the development of advanced catalytic systems.
In the realm of carboxylate catalysis, the pivalate anion, a key component of ethyl pivalate, is utilized in various catalytic complexes. For example, palladium(II) pivalate has been shown to be an effective catalyst for the cyclopropanation of olefins using ethyl diazoacetate. rsc.org In these reactions, palladium carboxylate complexes are believed to be the main catalytic species. rsc.org While the rates of these cyclopropanation reactions are influenced by the nature of the carboxylate group, with pivalate derivatives showing different reactivity compared to acetate (B1210297) derivatives, the selectivity remains similar. rsc.org This highlights how the sterically hindered pivalate moiety can be used to modulate the activity of transition metal catalysts.
The pivalate group is also central to certain catalytic aldol (B89426) reactions. A mild and rapid catalytic method for the O-silylative aldol reaction between aldehydes and ethyl diazoacetate has been developed using tetramethylammonium (B1211777) pivalate (TMAP) as a carboxylate catalyst. organic-chemistry.orgjyu.fiacs.org This reaction proceeds efficiently at room temperature in the presence of N,O-bis(trimethylsilyl)acetamide (BSA), yielding O-silylated aldol products in good to excellent yields, often without the need for chromatographic purification. organic-chemistry.orgacs.org The TMAP catalyst is crucial for the reaction's success, overcoming the limitations of base-catalyzed reactions that are sensitive to water and unprotected hydroxyl groups. organic-chemistry.org It is important to note that in this system, the pivalate salt is the catalyst, while ethyl diazoacetate, not ethyl pivalate, serves as the nucleophilic component. organic-chemistry.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield |
|---|---|---|---|---|
| Aldehyde | Ethyl Diazoacetate | Tetramethylammonium Pivalate (TMAP) / N,O-bis(trimethylsilyl)acetamide (BSA) | O-silylated aldol product | Good to Excellent |
Carboxylate Catalysis
Integrated Experimental and Computational Approaches
To fully understand the properties and potential environmental impact of ethyl pivalate, researchers are increasingly turning to integrated experimental and computational methods. Such studies have been conducted on its close analog, methyl pivalate, providing a roadmap for future investigations into ethyl pivalate. copernicus.orgcopernicus.orgcopernicus.org
These integrated approaches combine laboratory-based experiments, such as pulsed laser photolysis and UV-vis spectroscopy, with sophisticated computational calculations to study atmospheric degradation pathways and reaction kinetics. copernicus.orgcopernicus.orgcopernicus.org For methyl pivalate, experimental and computational methods were used to determine the rate coefficients for its reaction with hydroxyl (OH) radicals, a key process in its atmospheric removal. copernicus.org Computational chemistry, using methods like LR-TDDFT/TDA/ωB97XD and EOM-CCSD, helps to elucidate photoabsorption cross-sections and predict photochemical behavior. copernicus.orgcopernicus.org These combined studies are essential for accurately calculating atmospheric lifetimes and photochemical ozone creation potentials, providing critical data for assessing the environmental profile of these "green" solvents. copernicus.orgcopernicus.org Similar integrated studies on ethyl pivalate are a logical next step to rigorously validate its environmental credentials.
Applications in Emerging Technologies
Ethyl trimethylacetate, also known as ethyl pivalate, is finding new applications in various emerging technologies due to its unique chemical structure, which includes a bulky trimethylacetyl group that provides significant steric hindrance and thermal stability. Current research is actively exploring its potential in advanced energy storage systems and materials science, particularly in the development of high-performance batteries and functional polymer films through plasma polymerization.
One of the most promising applications for this compound is as a co-solvent in the electrolyte for lithium-ion batteries (LIBs). The demand for electric vehicles (EVs) has spurred research into fast-charging LIBs that can also operate safely at elevated temperatures. dntb.gov.uaresearchgate.net this compound has been identified as a key component in developing high-temperature fast-charging (HTFC) electrolytes. dntb.gov.uaresearchgate.net Research has shown that using this compound in the electrolyte enables batteries to function effectively at high temperatures with significantly restricted side reactions. dntb.gov.uaresearchgate.netdntb.gov.ua This leads to the development of stable and safer fast-charging batteries. dntb.gov.uaresearchgate.net
In one study, an electrolyte formulation containing this compound enabled a 181 Wh kg⁻¹ pouch cell to achieve over 4100 cycles of stable and safe fast-charging at 45°C, charging to 80% capacity in just 15 minutes without the formation of lithium plating. dntb.gov.uaresearchgate.netdntb.gov.ua The inclusion of this compound and other tertiary carboxylic acid esters in the non-aqueous solvent of the electrolyte is crucial for enhancing safety, particularly against overcharging, and reducing self-discharge. google.com
Another significant emerging application of this compound is in the field of materials science as a precursor for creating functional polymer films via plasma polymerization. nih.gov Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique used to produce thin polymeric films from various precursors. nih.govresearchgate.net The chemical functionality of these plasma polymers is a key area of research. nih.gov
Studies have investigated how to optimize the retention of the ester functional groups from this compound in the deposited polymer matrix. The process involves introducing this compound vapor into a vacuum chamber and using a radio frequency (RF) generator to create a plasma. Research has demonstrated that by controlling the plasma conditions, such as pressure and power, it is possible to influence the deposition of intact molecular ions and enhance the retention of the desired ester functionalities in the resulting film. lancs.ac.ukrsc.org For instance, operating at higher pressures can lead to a much higher retention of chemical functionality. researchgate.netrsc.org These functional films have potential applications in specialized coatings.
Below are data tables summarizing the research findings on the application of this compound in these emerging technologies.
| Parameter | Result | Source |
| Technology | High-Temperature Fast-Charging Lithium-Ion Batteries | dntb.gov.uaresearchgate.netdntb.gov.ua |
| Role of this compound | Co-solvent in the electrolyte | dntb.gov.uaresearchgate.net |
| Key Finding | Enabled stable and safe fast-charging (15-min to 80% capacity) over 4100 cycles at 45°C. | dntb.gov.uaresearchgate.netdntb.gov.ua |
| Performance Benefit | Restricted side reactions at high temperatures and prevented Li plating. | dntb.gov.uaresearchgate.net |
| Parameter | Result | Source |
| Technology | Plasma Polymerization for Functional Films | nih.gov |
| Role of this compound | Monomer precursor | lancs.ac.ukrsc.org |
| Key Finding | The retention of ester functional groups in the polymer film can be controlled by plasma pressure and power. | lancs.ac.ukrsc.org |
| Performance Benefit | Higher pressure in the plasma process leads to significantly higher retention of chemical functionality. | researchgate.netrsc.org |
Q & A
Q. What are the standard protocols for plasma polymerization using ethyl trimethylacetate (ETMA) as a precursor?
Methodological Answer: Plasma polymerization of ETMA involves introducing its vapor into a vacuum chamber (base pressure <0.002 mbar) using an RF generator (13.56 MHz). Substrates (e.g., silicon wafers) are solvent-cleaned and dried. RF power (e.g., 50 W vs. 10 W) and pressure regimes (collision-less vs. collisional) critically influence ion energy distribution. For example, low power (10 W) reduces ion fragmentation, enhancing retention of functional groups in deposited films. Pressure adjustments (0.01–0.07 mbar) modulate ion flux and plasma phase transitions, which are monitored via mass spectrometry .
Q. How is this compound employed as a substrate in enzyme kinetic studies?
Methodological Answer: ETMA derivatives like p-nitrophenyl trimethylacetate (PNTMA) are used to study esterase activity. The bulky trimethylacetate group stabilizes acyl-enzyme intermediates, enabling transient-phase kinetic analysis. For example, α-chymotrypsin-catalyzed hydrolysis of PNTMA is monitored via stopped-flow spectrophotometry at 347 nm (isosbestic point for p-nitrophenol detection). Buffers (citrate/Tris-HCl) are pH-optimized to resolve ionization states of catalytic residues .
Q. What analytical methods are used to characterize this compound in synthetic chemistry?
Methodological Answer: Key techniques include:
- Mass spectrometry (NCI modes): Negative chemical ionization (F⁻/NH₂⁻) identifies fragment ions and protonated molecular ions .
- Chromatography: Bush solvent systems (e.g., methanol-petrol-benzene) separate ETMA derivatives, with Rf values compared to standards .
- IR/UV spectroscopy: Detects functional groups (e.g., ester C=O) and quantifies reaction intermediates .
Advanced Research Questions
Q. How can ion energy distribution be optimized in plasma polymerization of ETMA to maximize functional group retention?
Methodological Answer: Balancing RF power and pressure controls ion energy. Low power (10 W) and collisional regimes (0.07 mbar) reduce ion fragmentation, favoring protonated molecular ions ([ETMA+H]⁺). Spectrometry confirms ion flux peaks near α-γ plasma phase transitions. Pulsed plasma operation may further minimize high-energy ion bombardment, preserving ester functionalities in films .
Q. What methodological challenges arise in detecting acyl-enzyme intermediates using ETMA-based substrates, and how are they addressed?
Methodological Answer: Burst kinetics require rapid mixing (stopped-flow) and pH optimization. For carboxypeptidase Y, acylation rate constants (k₂/Kₛ) show bell-shaped pH dependence (pKa 5.94 and 7.92). Deacylation (k₃) is pH-sensitive (pKa 5.1), requiring Tris-HCl buffers at pH 8.5 for maximal activity. Standard 4-nitrophenol curves validate quantitation across pH gradients .
Q. How do structural features of ETMA influence its reactivity in condensation reactions compared to linear esters?
Methodological Answer: The bulky tert-butyl group in ETMA hinders enolization, shifting reaction pathways. Unlike ethyl acetate (which undergoes acetoacetic condensation), ETMA favors acyloin formation under sodium-mediated conditions. For example, ETMA yields 98% carbinol (vs. 7% for ethyl butyrate) due to steric stabilization of intermediates. Reactions require controlled sodium addition to manage exothermicity .
Q. What strategies are effective in synthesizing metallacrown complexes using trimethylacetate ligands?
Methodological Answer: ETMA derivatives act as bridging ligands in heterometallic complexes. For example, [YNaMn₄(OTMA)₄] metallacrowns are synthesized by reacting ETMA with Mn³⁺ salts in DMF/water. X-ray crystallography confirms domed structures, with OTMA bridging Y³⁺ and Mn³⁺. Coordination sites are occupied by aqua and DMF ligands, requiring strict stoichiometric control .
Q. How do sodium salts of ETMA derivatives behave in micelle formation studies?
Methodological Answer: Sodium trimethylacetate exhibits monobasic acid behavior in titration assays (Z curves). Association equilibria are concentration-independent up to 1.0 M, contrasting with fatty acid salts. Conductivity measurements show no micellization, attributed to steric hindrance from the tert-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
